molecular formula C11H12N2O5 B2452458 4-Nitrophenyl morpholine-4-carboxylate CAS No. 17376-42-0

4-Nitrophenyl morpholine-4-carboxylate

Cat. No.: B2452458
CAS No.: 17376-42-0
M. Wt: 252.226
InChI Key: JPGDRZRANAJCIM-UHFFFAOYSA-N
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Description

4-Nitrophenyl morpholine-4-carboxylate is a synthetic organic compound with the molecular formula C11H12N2O5 and a molecular weight of 252.22 g/mol It is characterized by the presence of a nitrophenyl group attached to a morpholine ring via a carboxylate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl morpholine-4-carboxylate typically involves the reaction of 4-nitrophenol with morpholine-4-carboxylic acid. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl morpholine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

Major Products

    Hydrolysis: 4-nitrophenol and morpholine-4-carboxylic acid.

    Nucleophilic Substitution: Substituted nitrophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl morpholine-4-carboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The specific mechanism of action of 4-Nitrophenyl morpholine-4-carboxylate in biological systems is not well-documented. its chemical structure suggests that it may interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring may interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Similar in structure but lacks the morpholine ring.

    4-Nitrophenyl benzoate: Contains a benzoate group instead of a morpholine ring.

    4-Nitrophenyl phosphate: Contains a phosphate group instead of a carboxylate linkage.

Uniqueness

4-Nitrophenyl morpholine-4-carboxylate is unique due to the presence of both a nitrophenyl group and a morpholine ring.

Properties

IUPAC Name

(4-nitrophenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(12-5-7-17-8-6-12)18-10-3-1-9(2-4-10)13(15)16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGDRZRANAJCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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